molecular formula C6H7NOS B081436 2-(Acetamido)thiophene CAS No. 13053-81-1

2-(Acetamido)thiophene

Cat. No. B081436
CAS RN: 13053-81-1
M. Wt: 141.19 g/mol
InChI Key: FSATURPVOMZWBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Acetamido)thiophene can be synthesized through several methods. The acetylation of thiophene with acetic anhydride results in 2-acetyl thiophene, which can then undergo further reactions to introduce the acetamido group. This synthesis method has been documented with different yields depending on the catalyst used, such as iodine, phosphoric acid, and phosphotungstic acid, with yields varying between 67.8% and 77.4% (Li Xue-feng, 2011). Additionally, thioureido-acetamides are versatile starting materials for heterocyclic syntheses, which can lead to the formation of various heterocycles including 2-iminothiazoles and thioparabanic acids, demonstrating the utility of acetamido groups in thiophene chemistry (J. Schmeyers & G. Kaupp, 2002).

Molecular Structure Analysis

The molecular structure of 2-(Acetamido)thiophene and its derivatives have been characterized by various spectroscopic techniques. The structural confirmation of synthesized compounds, including those with acetamido groups, typically involves infrared (IR) spectroscopy and boiling point analysis (Li Xue-feng, 2011). The preferred tautomers and structural details are often determined by DFT calculations and spectroscopic data, which help in understanding the electronic structure and reactivity (J. Schmeyers & G. Kaupp, 2002).

Chemical Reactions and Properties

The thiophene ring in 2-acetylthiophenes is active in various chemical reactions. These compounds have been used to synthesize a range of biologically active compounds and materials for different fields, such as pharmaceuticals and dyes. The reactivity of the thiophene ring is influenced by the presence of the acetamido group and other substituents, which can lead to diverse chemical behavior (M. Metwally, B. F. Abdel-Wahab, & M. Koketsu, 2009).

Physical Properties Analysis

The physical properties of 2-(Acetamido)thiophene, such as boiling points and yields, can vary depending on the synthesis method and conditions. These properties are crucial for the practical application and handling of these chemicals. The documented synthesis approaches provide information on these physical aspects, which are essential for laboratory and industrial applications (Li Xue-feng, 2011).

Chemical Properties Analysis

The chemical properties of 2-(Acetamido)thiophene are significantly influenced by the acetamido group, which affects its reactivity and the types of chemical reactions it can undergo. The presence of the acetamido group allows for various chemical transformations and interactions, leading to the synthesis of complex molecules and compounds with potential applications in different fields (M. Metwally, B. F. Abdel-Wahab, & M. Koketsu, 2009).

Scientific Research Applications

  • Anti-inflammatory Agents: 5-Substituted benzo[b]thiophene derivatives, including those with acetamido groups, have been found to possess potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

  • Building Blocks for Oligomers: Substituted 2-amino-5-chlorothiophenes, important in polymer research, can be synthesized using acetamido derivatives of thiophene (Puterová, Bobula, & Végh, 2008).

  • Acetylcholinesterase Inhibitors: Certain thiophene derivatives, including those with acetamido groups, have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).

  • Antimicrobial Activity: Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide show significant antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

  • Disperse Dyes: Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, synthesized by the Gewald reaction, is used to create novel styryl dyes with applications in textiles (Rangnekar & Sabnis, 2007).

  • Synthesis Methodologies: Methods for synthesizing 2-acetyl thiophene, including the use of acetamido derivatives, have been explored for applications in various industries (Cui, 2006).

  • Antitumor Activities: Polyfunctionally substituted heterocyclic compounds derived from acetamido thiophene demonstrate high antitumor effects, highlighting their potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • CNS Depressant Activity: Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, which include acetamido thiophene derivatives, show CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Future Directions

Thiophene-based compounds, including 2-(Acetamido)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .

properties

IUPAC Name

N-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSATURPVOMZWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156606
Record name N-2-Thienylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetamido)thiophene

CAS RN

13053-81-1
Record name N-2-Thienylacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetamido)thiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Thienylacetamide
Source EPA DSSTox
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Record name N-2-thienylacetamide
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Record name 2-(ACETAMIDO)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
DW Rangnekar, RW Sabnis - Journal of Chemical Technology …, 1993 - Wiley Online Library
… The novel 2-acetamido thiophene-4-styryl dyes gave yellow to orange solutions in DMF with blue to greenish blue fluorescence in daylight. The bathochromic shifts were observed by …
Number of citations: 7 onlinelibrary.wiley.com
GS Babu, CMA Iqbal, J Saravanan… - … of Pharmaceutical and …, 2013 - search.proquest.com
The starting compound 2-(ω-chloro acetamido)-3-(No-fluoro phenyl carboxamido)-6-N-methyl piperidino thiophene and other related compound containing morpholine and piperazine …
Number of citations: 0 search.proquest.com
E Campaigne, PA Monroe - Journal of the American Chemical …, 1954 - ACS Publications
… Nor could either of the bromo groups in III be satisfactorily replaced by nitro groups using fuming nitric acid as described by Priestley and Hurd7 for 3,5-dibromo-2-acetamidothiophene. …
Number of citations: 53 pubs.acs.org
GS Babu, CMA Iqbal, J Saravanan, S Mohan - jpabs.org
The starting compound 2-(ω-chloro acetamido)-3-(No-fluoro phenyl carboxamido)-6-N-methyl piperidino thiophene and other related compound containing morpholine and piperazine …
Number of citations: 0 jpabs.org
B Jones - 1979 - search.proquest.com
… The simultaneous dinitration and decarboxylation of 2-acetamidothiophene-3-carboxylic acid is … This behaviour contrasts sharply with the nitration of 2-acetamidothiophene-3-carboxylic …
Number of citations: 4 search.proquest.com
VI Shvedov, IA Kharizomenova, AN Grinev - Chemistry of Heterocyclic …, 1973 - Springer
… The simplest representative of the series - 2-acetamidothiophene - is readily formed by decarboxylation of 5-acetamidothiophene-2-carboxylic …
Number of citations: 1 link.springer.com
LK Lala - 1966 - search.proquest.com
… Steinkopf*1,0 olaimed to have synthesized N-alkyl-2-amino-thiophenes by alkylating 2-acetamido-thiophene, followed by saponification, to obtain the secondary amines* The N-alkyl-2-…
Number of citations: 2 search.proquest.com
WLEA ARCHER - 1953 - search.proquest.com
… A previously unreported compound, 5-acetamido-2thenaldehyde , has been synthesized by means of dimethylformamide , Repeated attempts to formylate 2-acetamidothiophene using …
Number of citations: 0 search.proquest.com
L Grehn, K Gunnarsson, U Ragnarsson… - Acta Chem Scand …, 1987 - actachemscand.org
Вое (íerí-butoxycarbonyl) derivatives were recently prepared from various amides. This paper describes some of their properties with particular attention to mild amide cleavage. Boc-…
Number of citations: 47 actachemscand.org
PH Milne - 1998 - library-archives.canada.ca
Conventional anticonvulsant drugs suffer from serious drawbacks. They are effective in only 60-65% of patients, their use is associated with significant side-effects in 40-45% of patients, …
Number of citations: 3 library-archives.canada.ca

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